ETHYL 1-[6-FLUORO-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-YL]PIPERIDINE-3-CARBOXYLATE
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Overview
Description
ETHYL 1-[6-FLUORO-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-YL]PIPERIDINE-3-CARBOXYLATE is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring system substituted with a fluoro group, a tosyl group, and a piperidine carboxylate ester. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
The synthesis of ETHYL 1-[6-FLUORO-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-YL]PIPERIDINE-3-CARBOXYLATE typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a cyclization reaction involving aniline derivatives and carbonyl compounds under acidic or basic conditions.
Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Tosylation: The tosyl group can be introduced by reacting the quinoline derivative with p-toluenesulfonyl chloride in the presence of a base such as pyridine.
Piperidine Carboxylate Ester Formation: The final step involves the esterification of the piperidine carboxylic acid with ethanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC).
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
ETHYL 1-[6-FLUORO-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-YL]PIPERIDINE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce the quinoline ring or the ester group.
Substitution: Nucleophilic substitution reactions can occur at the fluoro or tosyl groups using nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: Quinoline derivatives, including this compound, have shown promise as antimicrobial, antiviral, and anticancer agents.
Medicine: The compound’s potential therapeutic applications include its use as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of ETHYL 1-[6-FLUORO-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-YL]PIPERIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The quinoline core can interact with DNA, enzymes, or receptors, leading to various biological effects. The fluoro and tosyl groups can enhance the compound’s binding affinity and selectivity for its targets. The piperidine carboxylate ester may play a role in modulating the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
ETHYL 1-[6-FLUORO-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-YL]PIPERIDINE-3-CARBOXYLATE can be compared with other quinoline derivatives, such as:
Chloroquine: An antimalarial drug with a similar quinoline core but different substituents.
Quinoline N-oxides: Compounds with an oxidized quinoline ring, showing different biological activities.
Fluoroquinolones: A class of antibiotics with a fluoroquinoline core, used to treat bacterial infections.
The uniqueness of this compound lies in its specific combination of substituents, which can confer distinct biological activities and properties.
Properties
IUPAC Name |
ethyl 1-[6-fluoro-3-(4-methylphenyl)sulfonylquinolin-4-yl]piperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN2O4S/c1-3-31-24(28)17-5-4-12-27(15-17)23-20-13-18(25)8-11-21(20)26-14-22(23)32(29,30)19-9-6-16(2)7-10-19/h6-11,13-14,17H,3-5,12,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCIWIFDMRNMOGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)C)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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